

What are the fundamental properties of the Benzamide functional group?

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Compound of Interest

Compound Name: Benzamide

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A Technical Guide to the Benzamide Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **benzamide** functional group, consisting of a benzene ring attached to a carboxamide, is a cornerstone in organic chemistry and medicinal chemistry. Its unique electronic and structural properties confer a range of reactivities and intermolecular interactions that make it a privileged scaffold in drug design. This guide provides an in-depth analysis of the fundamental properties of the **benzamide** group, including its structural characteristics, physicochemical parameters, spectroscopic signatures, and chemical reactivity. Detailed experimental protocols for its characterization and key reactions are provided, alongside visualizations of its electronic nature and reaction workflows to support advanced research and development.

Structural and Electronic Properties

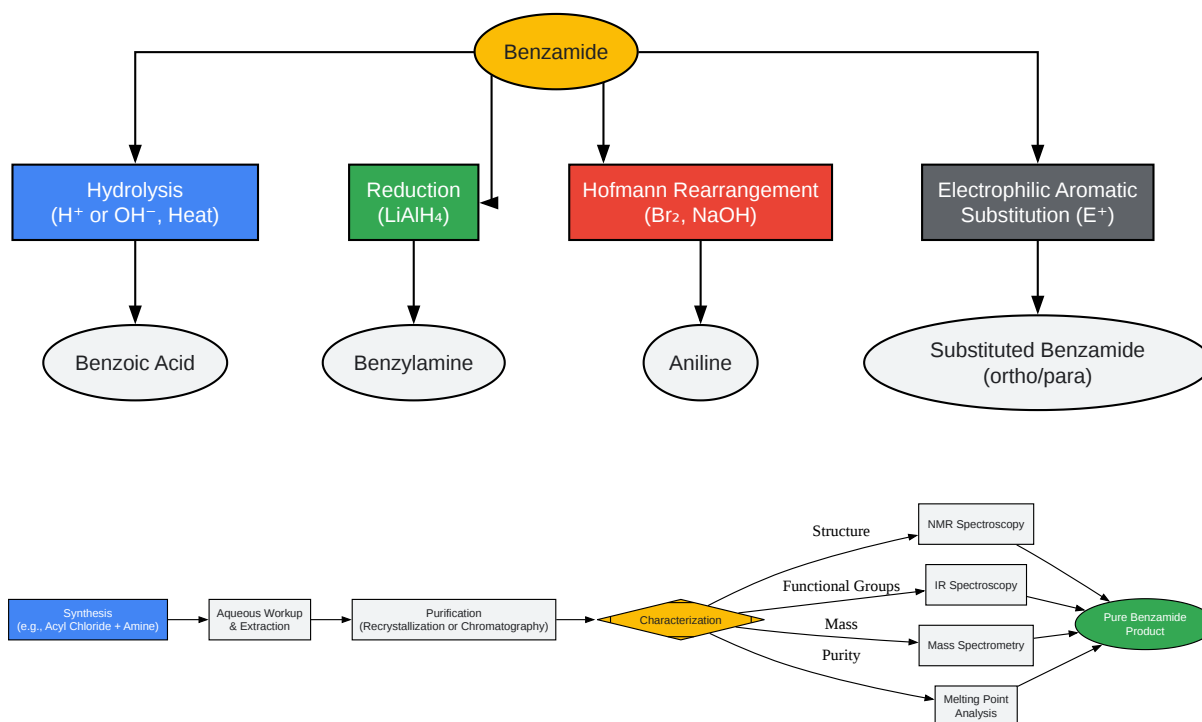
The **benzamide** moiety's characteristics are defined by the interplay between the aromatic benzene ring and the amide group ($-\text{CONH}_2$). The key feature is the delocalization of the nitrogen lone pair into the carbonyl group, creating a resonance hybrid. This resonance imparts partial double bond character to the C-N bond, restricting rotation and influencing the group's

planarity.[1] The benzene ring is connected to this carboxamide functional group, which gives **benzamide** its distinct properties.[2]

While the amide group itself is planar, the entire **benzamide** molecule is not perfectly flat. The plane of the amide group is slightly twisted relative to the plane of the aromatic ring, with an angle of about 15°.[3][4] This rotation is attributed to steric repulsion between the amide's hydrogen atoms and the ortho hydrogens of the benzene ring.[3][4]

Resonance

The electronic nature of the **benzamide** group is best described by its resonance structures, which illustrate the delocalization of electrons across the amide and its connection to the phenyl ring.



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